
DL-Alanosine
Übersicht
Beschreibung
An amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities.
Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.
Biochemische Analyse
Biochemical Properties
DL-Alanosine plays a significant role in biochemical reactions, particularly in the inhibition of purine and pyrimidine synthesis. It interacts with several enzymes and proteins, including glutamic acid carboxylase and adenylosuccinate synthetase. The interaction with glutamic acid carboxylase leads to the inhibition of the enzyme’s activity, which is crucial for the synthesis of purine nucleotides. Additionally, this compound inhibits adenylosuccinate synthetase, an enzyme involved in the de novo synthesis of purine nucleotides, thereby disrupting the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). These interactions highlight the compound’s potential as an antitumor agent by targeting nucleotide synthesis pathways .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cells, this compound induces cytotoxicity by inhibiting nucleotide synthesis, leading to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, such as the activation of p53, a tumor suppressor protein that regulates cell cycle and apoptosis. Furthermore, this compound influences gene expression by modulating the transcription of genes involved in cell proliferation and survival. The impact on cellular metabolism is evident through the disruption of nucleotide synthesis, which is essential for DNA and RNA synthesis, thereby affecting cell growth and division .
Molecular Mechanism
The molecular mechanism of this compound involves its structural similarity to L-alanine, allowing it to compete with natural substrates for enzyme binding. This compound binds to the active site of glutamic acid carboxylase and adenylosuccinate synthetase, inhibiting their activity. This competitive inhibition prevents the synthesis of purine nucleotides, leading to a decrease in AMP and GMP levels. Additionally, this compound induces changes in gene expression by activating p53, which in turn regulates the transcription of genes involved in cell cycle arrest and apoptosis. The compound’s ability to inhibit nucleotide synthesis and modulate gene expression underscores its potential as an antitumor agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its cytotoxic effects on cancer cells over extended periods, leading to sustained inhibition of cell growth and proliferation. In vitro studies have demonstrated that the compound’s antitumor activity persists over several cell cycles, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal antitumor activity without causing significant toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis. It interacts with enzymes such as glutamic acid carboxylase and adenylosuccinate synthetase, which are crucial for the de novo synthesis of purine nucleotides. The inhibition of these enzymes by this compound disrupts the production of AMP and GMP, leading to a decrease in nucleotide levels. This disruption affects metabolic flux and metabolite levels, ultimately impacting cellular processes that rely on nucleotide synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can interact with intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the expression of transporters, which determine its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on nucleotide synthesis. The compound does not possess specific targeting signals or post-translational modifications that direct it to particular organelles. Its interaction with cytoplasmic enzymes and proteins ensures its activity within the cellular compartment where nucleotide synthesis occurs. This localization is crucial for the compound’s antitumor activity, as it allows this compound to effectively inhibit the enzymes involved in purine nucleotide synthesis .
Biologische Aktivität
DL-Alanosine, a compound derived from the amino acid L-alanine, has garnered attention in the field of cancer research due to its potential as an inhibitor of purine synthesis. This article explores its biological activity, mechanisms of action, and clinical implications, supported by data tables and case studies.
Overview of this compound
This compound is known for its role as a potent inhibitor of de novo purine synthesis, particularly through the inhibition of adenylosuccinate synthetase. This enzyme is crucial for converting inosine monophosphate (IMP) into adenylosuccinate, an intermediate in purine metabolism . The compound has been investigated primarily in the context of tumors deficient in methylthioadenosine phosphorylase (MTAP), as these tumors rely heavily on de novo pathways for purine synthesis .
The primary mechanism by which this compound exerts its effects involves:
- Inhibition of Enzymatic Activity : this compound inhibits adenylosuccinate synthetase, leading to a blockade in the purine synthesis pathway. This is particularly effective in MTAP-deficient tumors, which cannot salvage adenine and thus are more susceptible to this inhibition .
- Impact on Tumor Cells : The selective cytotoxicity of this compound towards MTAP-negative tumor cells has been demonstrated in various studies, suggesting a promising therapeutic window with reduced toxicity to normal cells .
Phase II Clinical Trial
A significant phase II clinical trial evaluated the efficacy and safety of this compound in patients with MTAP-deficient solid tumors. Key details include:
- Participants : 65 patients with various cancers including mesothelioma and non-small cell lung cancer were enrolled.
- Dosage : Patients received this compound at a starting dose of 80 mg/m² via continuous intravenous infusion for 5 days every 21 days.
- Results : The study reported no objective responses; however, 24% of patients experienced stable disease, with some achieving prolonged stability lasting up to 15 months. Notable grade 3/4 toxicities included mucositis (11%) and fatigue (6%) .
In Vivo Studies
Research involving animal models has provided insights into the compound's biological activity:
- A study showed that treatment with this compound significantly impaired the stemness properties of glioblastoma cells in MTAP-deficient models, suggesting its potential to inhibit tumor growth and progression .
- Another investigation into circadian pharmacology indicated that timing administration could enhance therapeutic effects while minimizing toxicity to normal tissues .
Summary of Clinical Findings
Study Type | Participants | Dosage | Objective Responses | Stable Disease (%) | Major Toxicities |
---|---|---|---|---|---|
Phase II Trial | 65 | 80 mg/m² IV for 5 days every 21 days | None | 24% | Mucositis (11%), Fatigue (6%) |
Mechanism Summary
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits adenylosuccinate synthetase |
Selective Cytotoxicity | More effective against MTAP-deficient tumors |
Impact on Purine Synthesis | Disruption leads to decreased ATP levels in tumor cells |
Wissenschaftliche Forschungsanwendungen
Biochemical Properties
DL-Alanosine is primarily recognized for its role as an antimetabolite and antitumor antibiotic . It exhibits significant inhibition of purine synthesis, particularly through the following mechanisms:
- Inhibition of Adenylosuccinate Synthetase : this compound inhibits this enzyme, which is crucial in converting inosine monophosphate (IMP) into adenylosuccinate, thereby disrupting de novo purine synthesis.
- Interaction with Glutamic Acid Carboxylase : This compound also inhibits glutamic acid carboxylase, affecting purine nucleotide synthesis and leading to decreased levels of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Cancer Treatment
This compound has been investigated for its potential in treating various cancers, particularly those with methylthioadenosine phosphorylase (MTAP) deficiency. Key findings include:
- Inhibition of Glioblastoma Stemness : Studies have demonstrated that treatment with L-Alanosine reduces stem cell frequency and sphere-forming capacity in MTAP-deficient glioblastoma cells. This suggests a promising avenue for targeting aggressive brain tumors by exploiting metabolic vulnerabilities .
- Circadian Pharmacology : Research indicates that the timing of this compound administration can significantly affect its efficacy and toxicity profile. Administering the drug at specific circadian times can enhance survival rates in mouse models while minimizing adverse effects on normal cells .
Biosynthesis Research
The biosynthetic pathways of this compound have been elucidated through genomic studies:
- Gene Cluster Identification : Researchers have identified a biosynthetic gene cluster responsible for producing this compound in Streptomyces alanosinicus. This discovery provides insights into the enzymatic processes involved in synthesizing diazeniumdiolate compounds .
- Nitrogen Source Investigation : Studies reveal that the nitrogen atoms in the diazeniumdiolate structure of this compound originate from glutamic acid and aspartic acid. Understanding these pathways could lead to novel applications in natural product synthesis .
Case Studies
Eigenschaften
IUPAC Name |
(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.